9CDHRA Binds RXR with High Affinity (Kd 90 nM) While Retaining Functional Selectivity Distinct from 9CRA
9-cis-13,14-dihydroretinoic acid (9CDHRA, specifically the R-enantiomer) binds to the recombinant human RXRα ligand-binding domain (LBD) with a Kd of 90 ± 20 nM, compared to 20 ± 10 nM for 9-cis-retinoic acid (9CRA), representing an approximately 4.5-fold lower binding affinity [1]. Despite this affinity difference, 9CDHRA regulates 384 transcripts overlapping with 9CRA (85% of 9CRA-regulated transcripts), and remarkably controls 68 of 72 transcripts regulated by the synthetic RXR-specific agonist LG268, demonstrating near-equivalent functional RXR agonism at the transcriptomic level in human dendritic cells [1]. Critically, 9CDHRA's endogenous origin and in vivo detection in mouse serum, brain, and liver distinguish it from synthetic RXR agonists and from 9CRA, which was undetectable in mouse brain and serum under the same analytical conditions (detection limit 0.1 ng/g) [1].
| Evidence Dimension | RXRα LBD binding affinity (Kd, fluorescence quenching) |
|---|---|
| Target Compound Data | R-9CDHRA: Kd = 90 ± 20 nM |
| Comparator Or Baseline | 9CRA: Kd = 20 ± 10 nM |
| Quantified Difference | ~4.5-fold lower affinity for 9CDHRA vs 9CRA; R-9CDHRA has ~65% higher affinity than S-9CDHRA enantiomer |
| Conditions | Recombinant hRXRα LBD, fluorescence quenching assay; ESI-MS titration in non-denaturing conditions |
Why This Matters
This is the only endogenous mammalian RXR ligand with quantitatively defined binding affinity and transcriptome-wide functional validation, making 9CDHRA the essential reference standard for any study investigating endogenous RXR signaling—9CRA or synthetic rexinoids cannot substitute.
- [1] Rühl R, Krzyżosiak A, Niewiadomska-Cimicka A, Rochel N, Szeles L, Vaz B, Wietrzych-Schindler M, Álvarez S, Szklenár M, Nagy L, de Lera AR, Krężel W. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice. PLoS Genet. 2015;11(6):e1005213. doi:10.1371/journal.pgen.1005213 View Source
